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Compound of Interest

Compound Name: Pivcephalexin

Cat. No.: B1210181 Get Quote

A Note to the Reader: Information regarding the specific pharmacokinetic profile of

pivcephalexin is limited in publicly available scientific literature. Pivcephalexin is a

pivaloyloxymethyl ester prodrug of cephalexin. This chemical modification enhances its oral

absorption, after which it is rapidly hydrolyzed by esterases in the body to release the active

therapeutic agent, cephalexin. Consequently, the vast majority of pharmacokinetic and

pharmacodynamic data available pertains to cephalexin. This guide will, therefore, focus on the

comprehensive profile of cephalexin, providing the detailed technical information relevant to

researchers, scientists, and drug development professionals.

Introduction
Cephalexin is a first-generation cephalosporin antibiotic with a broad spectrum of activity

against many Gram-positive and some Gram-negative bacteria. It is a widely prescribed oral

antibiotic for the treatment of various infections, including those of the respiratory tract, skin and

soft tissues, and urinary tract. This technical guide provides a detailed overview of the

pharmacokinetic and pharmacodynamic properties of cephalexin, including quantitative data,

experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Profile
Cephalexin is characterized by rapid and nearly complete absorption following oral

administration, minimal protein binding, and excretion primarily as an unchanged drug in the
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urine.

Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of cephalexin in healthy

adult subjects.

Parameter Value Unit

Bioavailability (F) ~90 %

Time to Peak Plasma

Concentration (Tmax)
1 hour

Peak Plasma Concentration

(Cmax) - 250 mg dose
9 µg/mL

Peak Plasma Concentration

(Cmax) - 500 mg dose
15-18 µg/mL

Volume of Distribution (Vd) 0.23 L/kg

Plasma Protein Binding 10-15 %

Elimination Half-life (t1/2) 0.5-1.2 hours

Renal Clearance (CLR) 4.3 mL/min/kg

Primary Route of Elimination Renal (as unchanged drug) -

Experimental Protocol: Pharmacokinetic Study in
Healthy Adults
The pharmacokinetic parameters of cephalexin are typically determined through a single-dose,

open-label, crossover study in healthy adult volunteers. A representative protocol is detailed

below.

Study Design:

Participants: A cohort of healthy adult male and female volunteers (n=12-24) with normal

renal and hepatic function.
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Procedure:

Following an overnight fast, a single oral dose of cephalexin (e.g., 500 mg) is administered

with a standardized volume of water.

Serial blood samples are collected into heparinized tubes at predose (0 hours) and at

specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).

Plasma is separated by centrifugation and stored at -80°C until analysis.

Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to

determine the extent of renal excretion.

Bioanalytical Method:

Cephalexin concentrations in plasma and urine are quantified using a validated high-

performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or

acetonitrile) and an aqueous buffer.

Separation is achieved on a C18 reversed-phase column.

Quantification is based on the peak area ratio of cephalexin to an internal standard.

Pharmacokinetic Analysis:

Non-compartmental analysis is used to determine the key pharmacokinetic parameters

from the plasma concentration-time data.

Cmax and Tmax are determined directly from the observed data.

The area under the plasma concentration-time curve (AUC) is calculated using the linear

trapezoidal rule.

The elimination rate constant (ke) is determined from the slope of the terminal log-linear

phase of the plasma concentration-time curve.
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The elimination half-life is calculated as 0.693/ke.

The apparent volume of distribution (Vd/F) and total body clearance (CL/F) are calculated

from the dose, AUC, and ke.

Pharmacokinetic Pathway of Cephalexin
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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